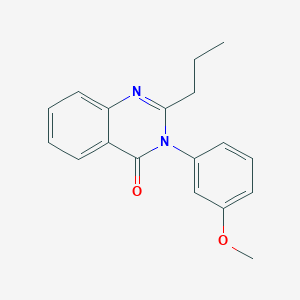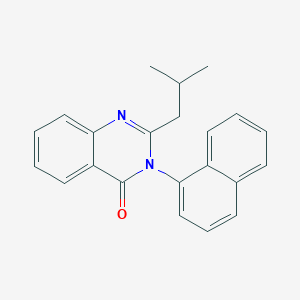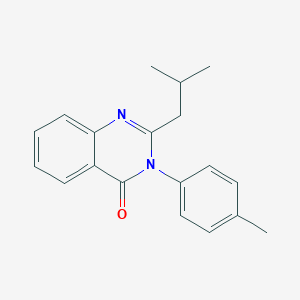
N-(1-phenylethyl)-2-propylpentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-phenylethyl)-2-propylpentanamide, commonly known as NPP, is a synthetic compound that belongs to the family of amides. It is a white crystalline powder that is widely used in scientific research for its pharmacological properties. NPP is a potent and selective agonist for the alpha-2 adrenergic receptor, which plays a crucial role in regulating various physiological functions such as blood pressure, heart rate, and neurotransmitter release.
作用機序
NPP acts as an agonist for the alpha-2 adrenergic receptor, which is a G protein-coupled receptor that is activated by the neurotransmitter norepinephrine. Activation of the alpha-2 receptor leads to the inhibition of adenylyl cyclase, which reduces the production of cyclic AMP (cAMP). The reduction in cAMP levels leads to the inhibition of protein kinase A (PKA) and the opening of potassium channels, which hyperpolarizes the cell membrane and reduces neurotransmitter release.
Biochemical and Physiological Effects:
NPP has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, anxiolysis, and hypotension. It has been demonstrated to reduce the release of various neurotransmitters such as norepinephrine, dopamine, and glutamate, which are involved in pain perception, mood regulation, and cognitive function.
実験室実験の利点と制限
One of the main advantages of using NPP in scientific research is its high selectivity and affinity for the alpha-2 adrenergic receptor. This allows researchers to study the specific effects of alpha-2 receptor activation without interference from other receptors. Another advantage is that NPP is relatively easy to synthesize and purify, making it a cost-effective option for research.
However, there are also some limitations to using NPP in lab experiments. One limitation is that it has a relatively short half-life in vivo, which can make it difficult to maintain a steady-state concentration. Additionally, NPP has been shown to produce some off-target effects, such as the inhibition of voltage-gated calcium channels, which can complicate the interpretation of results.
将来の方向性
There are several future directions for research on NPP and alpha-2 adrenergic receptors. One area of interest is the development of more selective agonists and antagonists for the different subtypes of the alpha-2 receptor, which could lead to the development of more targeted therapies for conditions such as depression, anxiety, and pain. Another area of interest is the investigation of the role of alpha-2 receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's, which could lead to the development of new treatments for these conditions.
Conclusion:
In conclusion, N-(1-phenylethyl)-2-propylpentanamide is a synthetic compound that has been extensively used in scientific research to study the pharmacological properties of alpha-2 adrenergic receptors. It is a potent and selective agonist for the alpha-2A subtype of the receptor and has been shown to produce a range of biochemical and physiological effects. While there are some limitations to using NPP in lab experiments, it remains a valuable tool for investigating the role of alpha-2 receptors in various physiological processes.
合成法
The synthesis of NPP involves the reaction of 1-phenylethylamine and 2-propylpentanoic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in anhydrous conditions, and the product is purified using column chromatography or recrystallization.
科学的研究の応用
NPP has been extensively used in scientific research to study the pharmacological properties of alpha-2 adrenergic receptors. It has been shown to exhibit a high affinity and selectivity for the alpha-2A subtype of the receptor, which is predominantly expressed in the brain. NPP has been used to investigate the role of alpha-2 adrenergic receptors in various physiological processes such as pain modulation, sedation, and the regulation of mood and behavior.
特性
分子式 |
C16H25NO |
|---|---|
分子量 |
247.38 g/mol |
IUPAC名 |
N-(1-phenylethyl)-2-propylpentanamide |
InChI |
InChI=1S/C16H25NO/c1-4-9-15(10-5-2)16(18)17-13(3)14-11-7-6-8-12-14/h6-8,11-13,15H,4-5,9-10H2,1-3H3,(H,17,18) |
InChIキー |
XEXHDBWTRTWPQX-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NC(C)C1=CC=CC=C1 |
正規SMILES |
CCCC(CCC)C(=O)NC(C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2Z)-6-iodo-3-(4-methoxyphenyl)-2-[(2-oxoindol-3-yl)methylidene]-1H-quinazolin-4-one](/img/structure/B290244.png)
![2-[(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-(3-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B290245.png)
![N-[anilino-[(4,6-dimethylpyrimidin-2-yl)amino]methylidene]-3-methylbenzamide](/img/structure/B290254.png)
![2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-oxo-N-phenyl-1,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B290255.png)
![1-{4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2,2-dimethylquinolin-1(2H)-yl}ethanone](/img/structure/B290256.png)
![1-(2,5-Dimethoxyphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B290257.png)

![N-[(Z)-(1,3-benzoxazol-2-ylamino){[(4-methoxyphenoxy)acetyl]amino}methylidene]-2-(4-methoxyphenoxy)acetamide](/img/structure/B290259.png)


